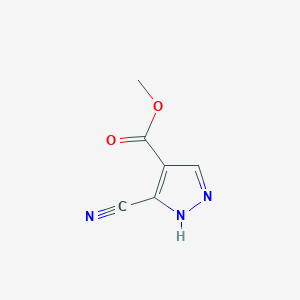

Methyl 3-cyano-1H-pyrazole-4-carboxylate

Description

Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. researchgate.netmdpi.com This structural motif is not merely a chemical curiosity; it is a privileged scaffold found in numerous compounds with a wide array of biological activities. mdpi.comnih.gov The presence of both a pyridine-like and a pyrrole-like nitrogen atom imparts unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This dual nature facilitates interactions with biological targets, making pyrazole derivatives prominent in drug discovery. researchgate.net

Historically, the synthesis of the pyrazole ring, first accomplished by Knorr in 1883, opened a new chapter in organic chemistry. researchgate.net Over the decades, research has demonstrated that pyrazole-containing compounds exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. ekb.egresearchgate.net This has led to the development of several successful drugs incorporating the pyrazole core, underscoring its importance in medicinal chemistry. nih.gov

Overview of Scientific Interest in Cyano- and Carboxylate-Substituted Pyrazoles

The introduction of cyano (-CN) and carboxylate (-COOR) groups onto the pyrazole ring significantly influences the molecule's reactivity and potential applications. The cyano group, a potent electron-withdrawing group, can modulate the electronic properties of the pyrazole ring and participate in a variety of chemical transformations. semanticscholar.org For instance, the nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct fused heterocyclic systems. evitachem.com

Similarly, the carboxylate group, in this case, a methyl ester, serves as a versatile handle for synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, and other functional groups. mdpi.com This versatility allows for the systematic modification of the molecule's structure to optimize its properties for specific applications.

The combination of both cyano and carboxylate substituents on the pyrazole scaffold, as seen in Methyl 3-cyano-1H-pyrazole-4-carboxylate, creates a highly functionalized and reactive intermediate. mdpi.comevitachem.comgeorganics.sk Such compounds are of significant interest as they provide multiple points for chemical elaboration, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science research. For example, related aminopyrazole carbonitriles and carboxylates are extensively used as precursors for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines, which are known for their biological activities. ekb.egmdpi.com The presence of both a nitrile and an ester group offers strategic advantages in designing synthetic routes to novel and complex molecular architectures. rsc.orgmdpi.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33090-69-6 | mdpi.comekb.egspectrabase.comevitachem.com |

| Molecular Formula | C6H5N3O2 | spectrabase.com |

| Molecular Weight | 151.12 g/mol | spectrabase.com |

| Appearance | Powder or liquid | evitachem.com |

| Purity | Typically ≥97% | ekb.egevitachem.com |

Spectroscopic Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-11-6(10)4-3-8-9-5(4)2-7/h3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEKUJBQGOTHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617936 | |

| Record name | Methyl 5-cyano-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33090-69-6 | |

| Record name | Methyl 5-cyano-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Cyano 1h Pyrazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of Methyl 3-cyano-1H-pyrazole-4-carboxylate. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the pyrazole (B372694) core. A significant aspect of the NMR analysis of this compound is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. This rapid exchange process can influence the appearance of the NMR spectra, often resulting in averaged signals or signal broadening for the pyrazole ring atoms. ktu.edu

The ¹H NMR spectrum is utilized to identify the number and type of hydrogen atoms present in the molecule. For this compound, the spectrum is expected to show three distinct signals corresponding to the different proton environments.

Pyrazole C5-H: A singlet is anticipated for the single proton attached to the pyrazole ring at position 5. In similar pyrazole structures, this signal typically appears in the downfield region, estimated to be around δ 8.0-8.5 ppm, due to the aromatic and electron-withdrawing nature of the heterocyclic ring and adjacent cyano and carboxylate groups. ktu.edu

Methyl Ester (OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is expected. Its chemical shift is typically found in the range of δ 3.8-4.0 ppm. ktu.edu

Pyrazole N-H: A broad singlet corresponding to the proton attached to the pyrazole nitrogen (N-H) would be expected. This signal's chemical shift can vary significantly depending on the solvent, concentration, and temperature, and it may undergo D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole N-H | Variable (Broad) | Singlet (broad) | 1H |

| Pyrazole C5-H | ~ 8.0 - 8.5 | Singlet | 1H |

| Methyl Ester (OCH₃) | ~ 3.8 - 4.0 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the six carbon atoms in the structure. The chemical shifts are influenced by the electronic effects of the substituents. Due to tautomerism, the signals for the C3 and C5 carbons of the pyrazole ring may appear broadened. ktu.edu

Carboxylate Carbonyl (C=O): This signal is expected to appear significantly downfield, typically in the range of δ 160-165 ppm.

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are sensitive to the substituents. Based on related structures, the C4 carbon is expected around δ 110 ppm, while the substituted C3 and C5 carbons would appear further downfield. ktu.edu

Cyano Carbon (C≡N): The carbon of the cyano group typically resonates in the region of δ 115-120 ppm.

Methyl Ester Carbon (OCH₃): The signal for the methyl carbon of the ester group is expected to be the most upfield, typically around δ 52-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylate Carbonyl (C=O) | ~ 160 - 165 |

| Pyrazole C3/C5 | ~ 140 - 155 (broad) |

| Pyrazole C5/C3 | ~ 135 - 150 (broad) |

| Cyano (C≡N) | ~ 115 - 120 |

| Pyrazole C4 | ~ 108 - 112 |

| Methyl Ester (OCH₃) | ~ 52 - 55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₅N₃O₂, corresponding to a monoisotopic mass of approximately 151.0382 Da.

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. The experimentally determined mass is compared to the theoretical mass calculated from its molecular formula. For this compound, the measured mass should be within a very small tolerance (typically < 5 ppm) of the calculated value for C₆H₅N₃O₂. Common adducts observed in HRMS include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. uni.lu

Table 3: Predicted HRMS Data for this compound

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₆N₃O₂]⁺ | 152.04545 |

| [M+Na]⁺ | [C₆H₅N₃O₂Na]⁺ | 174.02739 |

| [M+K]⁺ | [C₆H₅N₃O₂K]⁺ | 190.00133 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. In positive ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at m/z 152.0. The presence of this ion confirms the molecular weight of the compound. Depending on the experimental conditions and the purity of the sample, other adducts, such as the sodium adduct [M+Na]⁺ at m/z 174.0, may also be observed. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by identifying the vibrational modes of its functional groups. nih.gov These techniques are complementary and are fundamental for structural elucidation. nih.gov

In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. The nitrile (C≡N) group exhibits a sharp, intense absorption band typically found in the 2260-2220 cm⁻¹ region. The carbonyl (C=O) of the methyl ester group gives rise to a strong absorption band around 1725-1705 cm⁻¹. The N-H stretching vibration of the pyrazole ring is observed as a broad band in the 3300-2500 cm⁻¹ range, characteristic of hydrogen-bonded N-H groups. orientjchem.org Vibrations associated with the pyrazole ring, including C=N and C-C stretching, appear in the 1600-1400 cm⁻¹ region. researchgate.net

Raman spectroscopy complements the IR data. The C≡N stretch also appears in the Raman spectrum, often with strong intensity. The symmetric vibrations of the pyrazole ring are typically more intense in the Raman spectrum compared to the IR spectrum, providing a more detailed fingerprint of the heterocyclic core. nih.govnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies to specific atomic motions within the molecule, providing a complete vibrational analysis. nih.govnih.govtandfonline.com

Table 1: Representative Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3300-2500 (Broad) |

| C-H (aromatic/methyl) | Stretching | 3100-2850 |

| C≡N (cyano) | Stretching | 2260-2220 |

| C=O (ester) | Stretching | 1725-1705 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org For this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The pyrazole ring, being a π-conjugated system, is the primary chromophore responsible for this absorption.

The key electronic transitions observed for this molecule are π → π* and n → π*. uzh.ch

π → π transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org They are characteristic of conjugated systems like the pyrazole ring.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital. uzh.ch These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. youtube.com

The presence of the cyano and carboxylate groups, which are conjugated with the pyrazole ring, can influence the wavelength of maximum absorption (λ_max). The specific solvent used can also affect the spectrum, particularly for n → π* transitions, due to interactions with the non-bonding electrons. youtube.com These analyses help in understanding the electronic structure and conjugation within the molecule.

Elemental Analysis (EA) for Purity and Composition

Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. This method provides a direct measure of the compound's elemental composition, which is then compared against the theoretical values calculated from its molecular formula, C₆H₅N₃O₂. nih.gov

The comparison between the experimental and theoretical values is a critical checkpoint for verifying the identity and, more importantly, the purity of a synthesized batch of the compound. A close agreement, typically within ±0.4% of the theoretical values, confirms the successful synthesis and high purity of the material. ekb.eg Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 47.69 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.34 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 27.82 |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.18 |

| Total | | | | 151.125 | 100.00 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, intermediates, and impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pyrazole derivatives due to its high resolution and applicability to non-volatile and thermally sensitive compounds. ijcpa.in A reversed-phase HPLC (RP-HPLC) method is commonly developed for this purpose. ijcpa.in

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used. sigmaaldrich.com The mobile phase consists of a mixture of a polar solvent, like water (often buffered or containing an acid like trifluoroacetic acid), and an organic modifier, such as methanol (B129727) or acetonitrile. ijcpa.in The compound is detected as it elutes from the column using a UV detector, set at a wavelength where the compound exhibits strong absorbance, determined from its UV-Vis spectrum. sigmaaldrich.com The retention time is a characteristic property used for identification, while the peak area is proportional to the concentration, allowing for accurate quantification. ijcpa.in

Table 3: Typical HPLC Parameters for Pyrazole Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm ijcpa.in |

| Mobile Phase | Methanol : 0.1% Trifluoroacetic Acid in Water (e.g., 80:20 v/v) ijcpa.in |

| Flow Rate | 1.0 mL/min ijcpa.insigmaaldrich.com |

| Detection | UV at ~210-260 nm ijcpa.in |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Derivatization Study

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of many pyrazole compounds, including this compound, can be challenging due to their polarity and low volatility, which can lead to poor peak shape or thermal degradation in the GC inlet. nist.gov

To overcome this, a chemical derivatization step is often required. jfda-online.com This involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. A common method is silylation, where active hydrogens (like the one on the pyrazole N-H group) are replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov This derivatization increases the volatility and improves the chromatographic behavior of the compound. The derivatized sample is then injected into the GC-MS, where it is separated and the resulting mass spectrum provides detailed structural information and a unique fragmentation pattern that can be used for definitive identification. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in substantially higher efficiency, resolution, and speed compared to conventional HPLC. mdpi.com

The primary advantages of UPLC for the analysis of this compound include much faster analysis times (often under 2-3 minutes), improved peak resolution for complex mixtures, and reduced solvent consumption, making it a more environmentally friendly and cost-effective method. mdpi.com Methods developed for HPLC can often be transferred to UPLC systems with appropriate adjustments to flow rate and gradient conditions to leverage these benefits.

Computational and Theoretical Studies on Methyl 3 Cyano 1h Pyrazole 4 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic characteristics of molecules. nih.gov For methyl 3-cyano-1H-pyrazole-4-carboxylate, DFT calculations, particularly using the B3LYP method with various basis sets, have been instrumental in elucidating its properties. researchgate.netjcsp.org.pk

Molecular Geometry Optimization and Vibrational Frequency Analysis

The geometry of this compound was optimized using DFT calculations to determine its most stable conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring, a key feature of the molecule, is expected to be planar, with the substituents lying in or close to the plane of the ring. For similar pyrazole derivatives, the bond lengths within the pyrazole ring are typically in the range of 1.34-1.39 Å for C-N bonds, 1.34-1.37 Å for N-N bonds, and 1.38-1.45 Å for C-C bonds.

Vibrational frequency analysis is crucial for understanding the dynamic nature of the molecule. The calculated vibrational spectra, including both infrared (IR) and Raman frequencies, can be compared with experimental data to confirm the molecular structure. The characteristic vibrational modes for the cyano (C≡N) group are typically observed in the range of 2220-2240 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the ester group is expected around 1700-1730 cm⁻¹. The N-H stretching vibration of the pyrazole ring usually appears in the region of 3100-3300 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl group are generally found between 2800 and 3000 cm⁻¹. derpharmachemica.com

Table 1: Selected Calculated Vibrational Frequencies for a Pyrazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3295 |

| C-H Aromatic Stretch | 3000 |

| C-H Methyl Stretch | 2934 |

| C≡N Stretch | 2229 |

| C=O Stretch | 1703 |

| C=N Stretch | 1602 |

Data is based on a similar pyrazole derivative for illustrative purposes. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). nih.goviu.edu.sa The predicted chemical shifts for the protons and carbons in this compound would be characteristic of their chemical environment. For instance, the proton of the pyrazole ring (C5-H) is expected to resonate at a distinct chemical shift.

Theoretical IR and Raman spectra can be simulated from the calculated vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. mdpi.com Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.netjcsp.org.pk The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org For similar pyrazole systems, electronic transitions are often observed in the UV region, corresponding to π→π* and n→π* transitions within the conjugated system. researchgate.net

Table 2: Predicted Spectroscopic Data for a Pyrazole Derivative

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (pyrazole C-H) | ~6.4 ppm |

| ¹³C NMR (C≡N) | ~118 ppm |

| ¹³C NMR (C=O) | ~162 ppm |

| UV-Vis λmax | ~290-310 nm |

Values are illustrative and based on related pyrazole structures. researchgate.netnih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications. DFT provides several descriptors that characterize the electronic structure.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. jcsp.org.pk For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the electron-donating groups, while the LUMO is typically distributed over the electron-withdrawing groups and the pyrazole ring. researchgate.net

Table 3: Calculated HOMO-LUMO Energies for a Pyrazole System

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.67 |

| LUMO | -1.79 |

| Energy Gap (ΔE) | 3.88 |

Data is for a representative pyrazole derivative. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. researchgate.netresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. materialsciencejournal.org In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carbonyl group, as well as the nitrogen of the cyano group. Positive potential would be expected around the N-H proton and the methyl group protons.

Molecular Docking Studies for Biological Interactions

Extensive searches of scientific literature and chemical databases did not yield any specific molecular docking studies conducted on the compound this compound. While computational and theoretical studies, including molecular docking, have been performed on a variety of structurally related pyrazole derivatives to investigate their biological interactions, no such data is currently available for this specific molecule. nih.govrsc.orgresearchgate.netnih.govresearchgate.netnih.gov

The pyrazole scaffold is a common feature in many biologically active compounds, and molecular docking is a frequently used computational tool to predict the binding of such molecules to the active sites of proteins and other biological targets. nih.govjocpr.comekb.eg These studies provide valuable insights into potential mechanisms of action and can guide the development of new therapeutic agents.

However, without specific research on this compound, it is not possible to provide details on its molecular docking, including potential protein targets, binding affinities, or specific molecular interactions. The scientific community has explored the synthesis and biological evaluation of various pyrazole carboxamide and pyrazole carboxylate derivatives, but the computational analysis of the title compound remains an unaddressed area in the available literature. jocpr.commdpi.comresearchgate.net

Therefore, a data table summarizing molecular docking findings for this compound cannot be generated at this time due to the absence of published research in this specific area.

Reactivity and Derivatization Strategies for Methyl 3 Cyano 1h Pyrazole 4 Carboxylate

Nucleophilic Addition Reactions of the Cyanomethyl Group

The cyano group (nitrile) is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic and susceptible to attack by nucleophiles. In the context of pyrazole (B372694) derivatives, the cyano group can undergo nucleophilic addition, a fundamental reaction that transforms the nitrile into other functional groups.

Typically, nucleophilic addition to a nitrile like the one in Methyl 3-cyano-1H-pyrazole-4-carboxylate requires activation. For instance, the addition of hydrogen cyanide (HCN) to aldehydes and ketones to form cyanohydrins is often catalyzed by a base, which generates the potent nucleophile, the cyanide ion (CN⁻). libretexts.orgunizin.org This general principle of nucleophilic attack on the electrophilic carbon of a C≡N bond is a core concept in organic chemistry. youtube.commasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, which is then typically protonated. libretexts.orgyoutube.com

In some cases, the nucleophilic addition to a cyano group can be promoted by metal ions. For example, Cu²⁺ can promote the nucleophilic addition of pyrazole to a cyanate (B1221674) ligand within the coordination sphere of a transition metal, leading to the formation of new chelate complexes. researchgate.net While this example involves an external nitrile, it illustrates a potential pathway for activating the cyano group on the pyrazole ring itself towards nucleophilic attack.

Esterification and Hydrolysis of the Carboxylate Moiety

The methyl ester at the 4-position of the pyrazole ring is a classic carboxylate derivative that can be readily manipulated.

Hydrolysis: The most common reaction of this ester is hydrolysis, which converts the methyl carboxylate into the corresponding carboxylic acid. This transformation is central to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a crucial intermediate for a new class of fungicides. thieme.de The hydrolysis is typically carried out under basic conditions, for example, using an alkali like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com The resulting carboxylic acid is a versatile synthon for further modifications.

Esterification: The reverse reaction, esterification, can be used to synthesize this compound from its corresponding carboxylic acid. This is a standard acid-catalyzed reaction involving treatment of the carboxylic acid with methanol (B129727). Another method involves the alkylation of a pyrazole-4-carboxylate salt. For instance, methyl 1H-pyrazole-4-carboxylate can be reacted with methyl iodide in the presence of a base like potassium carbonate in DMF to yield methyl 1-methyl-1H-pyrazole-4-carboxylate. chemicalbook.com

Condensation Reactions with Nucleophiles and Electrophiles

Condensation reactions are a cornerstone of pyrazole chemistry, allowing for the construction of complex heterocyclic systems. nih.govmdpi.com The pyrazole ring itself contains nucleophilic nitrogen atoms that can participate in such reactions. pharmaguideline.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com

For a pre-formed ring like this compound, the N-H proton can be removed by a base, making the ring nitrogen nucleophilic and ready to react with various electrophiles. pharmaguideline.com Furthermore, the functional groups on the ring can be used to build more complex structures. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be condensed with the enamine of acetylacetone (B45752) to form a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. ekb.egekb.eg This highlights how related, functionalized pyrazoles act as key building blocks in condensation reactions to create fused heterocyclic systems.

Multicomponent reactions (MCRs) often employ condensation sequences to build substituted pyrazoles in a single pot. nih.govbeilstein-journals.org For instance, a three-component reaction of aldehydes, β-ketophosphonates, and diazoacetonitrile can construct highly substituted cyanopyrazoles through a domino sequence involving a Horner–Wadsworth–Emmons reaction followed by cycloaddition and oxidation. researchgate.net

Functionalization of the Pyrazole Ring System

Direct modification of the pyrazole ring and its substituents is a key strategy for creating diverse derivatives.

Amino-substituted pyrazoles are particularly valuable precursors due to the high nucleophilicity of the amino group. nih.govarkat-usa.org A prime example is the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride. mdpi.comresearchgate.net This reaction proceeds via acylation of the 5-amino group to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com

This chloroacetamide derivative is a reactive intermediate that readily undergoes subsequent nucleophilic substitution with sulfur nucleophiles (S-nucleophiles). mdpi.com Sulfur compounds are known to be powerful nucleophiles, often more so than their oxygen counterparts. libretexts.org For example, the chloroacetamide can react with various 3-cyanopyridine-2-thiolates. This reaction displaces the chlorine atom, linking the pyrazole and pyridine (B92270) rings through a thioether bond to create hybrid molecules. mdpi.com This two-step sequence demonstrates a powerful strategy for assembling complex molecular architectures based on the pyrazole core.

Table 1: Derivatization of Amino-Substituted Pyrazole via Chloroacetylation and S-Nucleophile Substitution

| Starting Aminopyrazole | Reagent 1 | Intermediate | Reagent 2 (S-Nucleophile) | Final Product | Reference |

|---|---|---|---|---|---|

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 3-cyanopyridine-2-thiolates | Hybrid molecules bearing nicotinonitrile and pyrazole units | mdpi.com |

| General Aromatic Amines | Chloroacetyl chloride | N-substituted chloroacetanilides | Thiol-containing compounds | S-alkylated products | researchgate.netcas.cn |

Rearrangement Reactions of Pyrazole Derivatives

The pyrazole skeleton can undergo fascinating rearrangement reactions under specific conditions, leading to structurally novel compounds. One such example involves the thermolysis of a 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. This reaction is believed to proceed through a pyrazole nitrene intermediate, which triggers an unusual coarctate ring-opening and recyclization cascade, ultimately leading to a formal C-H acetoxylation and an azide-to-amine conversion without the need for external oxidants or reductants. mdpi.com

Another documented rearrangement occurs with benzopyrano[4,3-c]pyrazole derivatives. These compounds, synthesized by the condensation of arylidenechromanones with hydrazine, can undergo intramolecular disproportionation. researchgate.net These examples, while not involving the title compound directly, illustrate the potential for pyrazole rings to participate in complex intramolecular transformations.

Table 2: Examples of Rearrangement Reactions in Pyrazole Derivatives

| Starting Pyrazole Derivative | Reaction Conditions/Type | Rearranged Product(s) | Reference |

|---|---|---|---|

| 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Thermolysis in acetic acid | 5-amino-4-nitro-1-(4-nitrophenyl)-3-(acetoxymethyl)-1H-pyrazole | mdpi.com |

| Benzopyrano[4,3-c]pyrazole derivatives | Intramolecular disproportionation | Not specified in detail | researchgate.net |

Strategic Derivatization for Analytical Purposes

The targeted modification of the pyrazole structure is a key strategy for developing compounds suitable for specific analytical applications. By introducing certain functional groups, the molecule's properties can be fine-tuned for detection or to act as a ligand for analytical studies.

One approach is the synthesis of pyrazole-based ligands for coordination chemistry. For instance, new tripodal pyrazole-based ligands have been synthesized and complexed with copper(II) salts. researchgate.net The resulting complexes were studied for their ability to catalyze the oxidation of catechol to o-quinone. The progress of this catalytic reaction can be monitored by UV-Vis spectrophotometry, by observing the appearance of the strong absorbance peak of the quinone product. researchgate.net This demonstrates how derivatization can produce a compound whose function can be quantified analytically.

Another strategy involves creating derivatives with specific photophysical properties. By employing 1,3-dipolar cycloaddition reactions, a class of 3-pyrazolyl-2-pyrazolines was synthesized. These compounds are noted for their potential to exhibit pronounced fluorescence, a property that is highly valuable for various analytical and imaging applications. semanticscholar.org The development of such fluorescent probes relies on the strategic derivatization of the core pyrazole structure.

Table 3: Examples of Strategic Derivatization of Pyrazoles for Analytical Applications

| Pyrazole Derivative Type | Modification/Reaction | Analytical Application/Technique | Reference |

|---|---|---|---|

| Tripodal pyrazole-based ligands | Complexation with Copper(II) | Monitoring catecholase activity via UV-Vis spectrophotometry | researchgate.net |

| 3-Pyrazolyl-2-pyrazolines | 1,3-dipolar cycloaddition | Potential use as fluorescent probes | semanticscholar.org |

Compound Index

Table 4: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) |

| Methyl 1H-pyrazole-4-carboxylate |

| Methyl 1-methyl-1H-pyrazole-4-carboxylate |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile |

| 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide |

| 3-Cyanopyridine-2-thiolate |

| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole |

| 5-Amino-4-nitro-1-(4-nitrophenyl)-3-(acetoxymethyl)-1H-pyrazole |

| Benzopyrano[4,3-c]pyrazole |

| Arylidenechromanone |

| Catechol |

| o-Quinone |

| 3-Pyrazolyl-2-pyrazoline |

| Chloroacetyl chloride |

| Hydrazine |

| Methanol |

| Sodium hydroxide |

| Potassium hydroxide |

| Potassium carbonate |

| Methyl iodide |

| Hydrogen cyanide |

Biological Activity and Medicinal Chemistry Applications of Methyl 3 Cyano 1h Pyrazole 4 Carboxylate Derivatives

Antiviral Activities

The pyrazole (B372694) nucleus is a key pharmacophore in the design of various antiviral agents. Derivatives of methyl 3-cyano-1H-pyrazole-4-carboxylate have been synthesized and evaluated for their ability to combat viral infections, showing notable efficacy against plant and human viruses.

Activity against Tobacco Mosaic Virus (TMV)

Tobacco Mosaic Virus (TMV) is a significant plant pathogen causing substantial economic losses in agriculture. In the search for effective antiviral agents, a series of novel pyrazole amide derivatives have been synthesized and tested for their anti-TMV activity. These compounds were prepared through the reaction of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Bioassays revealed that these pyrazole derivatives exhibit promising activity against TMV. nih.govbdpsjournal.org At a concentration of 500 μg/mL, several compounds demonstrated significant inactivation, curative, and protective effects against the virus. nih.govbdpsjournal.org For instance, compound 3p (structure not detailed in source) showed particularly potent biological activity, surpassing that of the commercial antiviral agent Ningnanmycin. nih.govbdpsjournal.org Molecular docking studies suggest that the pyrazole amide moiety of these compounds binds effectively within the active sites of the TMV coat protein (TMV-CP), inhibiting the virus. nih.govbdpsjournal.org

The table below summarizes the in vivo anti-TMV activities of selected pyrazole amide derivatives.

| Compound | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |

| 3a | 55 | 51 | 53 |

| 3d | 58 | 53 | 56 |

| 3g | 61 | 55 | 59 |

| 3p | 65 | 63 | 60 |

| Ningnanmycin | 54 | 52 | 56 |

| Data sourced from preliminary bioassays performed at 500 μg/mL. nih.govbdpsjournal.org |

Inhibition of HIV-1 Replication

In the fight against Human Immunodeficiency Virus Type-1 (HIV-1), researchers have identified pyrazole-based compounds as promising inhibitors. An in-house library screening of pyrazole compounds led to the discovery of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as a potent inhibitor of HIV-1 replication. nih.govscirp.org

This derivative proved to be active in a dose-dependent manner in both single and multiple-round infection assays. nih.govscirp.org Crucially, further investigation into its mode of action revealed that the compound does not belong to the three main classes of currently approved anti-HIV drugs (reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors). nih.govscirp.org This novel mechanism is of significant interest in the context of combating drug-resistant viral strains. nih.govscirp.org

Evaluation of Structure-Activity Relationships (SAR) for Antiviral Potency

The development of potent antiviral agents relies heavily on understanding the structure-activity relationships (SAR) of a chemical series. For the pyrazole derivatives targeting HIV-1, a detailed SAR study was conducted following the initial discovery. nih.govscirp.org This chemical expansion and analysis of the series allowed for the identification of key structural features required for antiviral potency and led to the selection of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate for its advantageous pharmacokinetic profile. nih.govscirp.org

In the context of anti-TMV activity, SAR studies of pyrazole amide derivatives also revealed critical insights. The nature and position of substituents on the aryl rings of the pyrazole scaffold were found to significantly influence the antiviral activity. nih.govbdpsjournal.org The superior performance of compounds like 3p underscores the importance of specific substitution patterns for optimal interaction with the viral coat protein. nih.govbdpsjournal.org

Anticancer and Cytotoxic Properties

The pyrazole scaffold is a privileged structure in oncology drug discovery, with numerous derivatives showing potent activity against various cancer types. nih.gov

Inhibition of Ehrlich Ascites Carcinoma (EAC) Cells

Ehrlich Ascites Carcinoma (EAC) is a murine tumor model frequently used in the evaluation of potential anticancer agents. Research into novel 5-amino pyrazole derivatives has demonstrated their efficacy in inhibiting EAC cells in vivo. One study focused on a series of these derivatives, evaluating their anti-angiogenic effects as a mechanism for their antitumor activity. The structure-activity relationship studies from this work indicated that substitution at the N-terminal of the pyrazole ring is a key determinant for the observed antitumor effects against EAC.

In other research, hybrid molecules incorporating the pyrazole moiety have also been tested. A series of thiazolidinone-pyrazole hybrids were evaluated for their anticancer activity against EAC, with one compound demonstrating excellent cytotoxicity. nih.gov

Activity against Human Cancer Cell Lines (e.g., Colon Cancer, Breast Cancer)

Derivatives of this compound have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies have consistently shown that modifications to the pyrazole core can yield compounds with high potency and selectivity.

For example, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized and tested against human breast cancer (MCF-7), erythroleukemia (K562), and lung cancer (A549) cell lines. The methyl ester derivative 5b was particularly active, inhibiting K562 and A549 cell growth with GI50 values of 0.021 μM and 0.69 μM, respectively. Another derivative, a cyano analogue (5e ), was also highly potent against all three cell lines.

Furthermore, pyrazole carbaldehyde derivatives have been investigated as potential PI3 kinase inhibitors for breast cancer treatment. One such compound exhibited excellent cytotoxicity against MCF-7 cells with an IC50 of 0.25 μM, which was more potent than the standard drug doxorubicin. nih.gov Other research has identified pyrazole-based compounds that show potent inhibition of various cancer cell lines, including colon (HCT116) and other breast cancer models (MDA-MB-231). nih.govnih.gov

The table below presents the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound Series | Derivative Example | Cancer Cell Line | Activity (IC50/GI50) |

| 1H-Benzofuro[3,2-c]pyrazoles | Methyl Ester 5b | K562 (Leukemia) | 0.021 μM |

| MCF-7 (Breast) | 1.7 μM | ||

| A549 (Lung) | 0.69 μM | ||

| Cyano Derivative 5e | K562, MCF-7, A549 | Potent | |

| Pyrazole Carbaldehydes | Compound 43 | MCF-7 (Breast) | 0.25 μM |

| Thiazolidinone-pyrazole hybrids | Compound 69 | EAC (Murine) | 901.3 µM |

| 1H-Pyrazolo[3,4-d]pyrimidines | Compound 24 | A549 (Lung) | 8.21 µM |

| HCT116 (Colon) | 19.56 µM | ||

| Data compiled from multiple research sources. nih.gov |

Anti-inflammatory and Analgesic Potential

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory and analgesic agents. nih.gov Since the late 19th century, pyrazole derivatives have been recognized for their antipyretic, anti-inflammatory, and analgesic properties, leading to the clinical application of drugs like antipyrine, phenylbutazone, and metamizole. nih.gov Modern research continues to build on this foundation, modifying the pyrazole scaffold to create more potent and safer therapeutic agents. researchgate.net

The anti-inflammatory action of these compounds is primarily attributed to the suppression of prostaglandin (B15479496) biosynthesis. nih.gov Prostaglandins are key mediators of inflammation, and their production is catalyzed by cyclooxygenase (COX) enzymes. nih.gov By inhibiting these enzymes, pyrazole derivatives can effectively reduce inflammation and pain. nih.govsciencescholar.us For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and showed significant analgesic and anti-inflammatory activities in animal models. researchgate.net Similarly, newly synthesized pyrazole analogues have demonstrated noteworthy anti-inflammatory activity when compared to standard drugs like Diclofenac sodium. nih.gov One particular derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed promising results. nih.gov Another study highlighted that compounds like AD 532, a pyrazole derivative, exhibit potent anti-inflammatory effects in models of carrageenan-induced paw edema and cotton pellet granuloma. researchgate.net

A significant advancement in the field of anti-inflammatory drug design has been the development of selective COX-2 inhibitors. rjpn.org The cyclooxygenase enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation. rjpn.org Selective inhibition of COX-2 allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. rjpn.org

The pyrazole scaffold has proven to be an excellent framework for designing selective COX-2 inhibitors. rjpn.orgnih.gov Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. nih.gov Researchers have designed and synthesized novel pyrazole carboxylate derivatives as bioisosteres of the anti-inflammatory drug lonazolac, which also contains a pyrazole ring. nih.govresearchgate.net Two series of these derivatives, di-aryl/tri-aryl substituted pyrazole esters, displayed excellent COX-2 inhibitory activity, with some compounds being significantly more potent and selective than celecoxib. nih.govresearchgate.net For example, derivatives 15c , 15d , 15h , and 19d showed IC₅₀ values for COX-2 inhibition ranging from 0.059 to 0.081 µM, compared to 0.22 µM for celecoxib. nih.gov Another novel pyrazole derivative, FR140423, was found to be 150 times more selective for COX-2 over COX-1. nih.gov This compound demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema and adjuvant arthritis models, being two- to three-fold more potent than indomethacin. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 15c | 0.081 | 7.99 | 98.71 | nih.gov |

| 15d | 0.075 | 5.81 | 77.46 | nih.gov |

| 15h | 0.059 | 2.11 | 35.76 | nih.gov |

| 19d | 0.066 | 1.88 | 28.56 | nih.gov |

| Celecoxib | 0.22 | 3.00 | 13.65 | nih.gov |

| FR140423 | 150 times more selective for COX-2 | 150 | nih.gov |

Antiparasitic Activities

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health threat. The parasite's reliance on the de novo pyrimidine (B1678525) biosynthesis pathway for survival makes the enzymes in this pathway attractive drug targets. semanticscholar.org

Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) is a crucial, rate-limiting enzyme in the pyrimidine biosynthetic pathway of the malaria parasite. semanticscholar.org This enzyme is distinct from its human counterpart, allowing for the development of selective inhibitors. semanticscholar.orgunito.it Hydroxy-substituted 1-aryl-1H-pyrazole-4-carboxylates have been identified as promising inhibitors of PfDHODH. nih.govresearchgate.netnih.gov

Researchers have developed synthetic methods to produce both 5-hydroxy- and 3-hydroxy-1H-pyrazole-4-carboxylate regioisomers. nih.govresearchgate.netnih.gov Testing of these derivatives revealed that compounds such as 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and several 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates showed around 30% inhibition of PfDHODH, which was more potent than a known inhibitor control. nih.govresearchgate.netnih.gov Further optimization led to the identification of hydroxypyrazoles 7e and 7f , which were active in the low micromolar range with IC₅₀ values of 2.8 µM and 5.3 µM, respectively. unito.it Importantly, these compounds demonstrated high selectivity for the parasite enzyme over the human DHODH (hDHODH), with IC₅₀ values greater than 200 µM for the human enzyme. unito.it Crystallographic studies of these inhibitors bound to PfDHODH have confirmed their binding mode, providing a structural basis for future drug design. unito.it

Table 2: PfDHODH Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | PfDHODH IC₅₀ (µM) | hDHODH IC₅₀ (µM) | Selectivity Ratio (hDHODH/PfDHODH) | Reference |

|---|---|---|---|---|

| 7a | 19 | >200 | >10.5 | unito.it |

| 7e | 2.8 | >200 | >71 | unito.it |

| 7f | 5.3 | >200 | >37.7 | unito.it |

Antimicrobial Properties

The pyrazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial activity. nih.govnih.gov Derivatives have been synthesized and tested against numerous bacterial and fungal strains, demonstrating their potential to address the growing challenge of antimicrobial resistance. nih.govresearchgate.net

In one study, a series of pyrazole derivatives were synthesized using ultrasound irradiation and screened for their antimicrobial effects. nih.gov Compound 3 in this series was found to be exceptionally active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, outperforming the standard drug Ciprofloxacin. nih.gov Compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov Additionally, compound 2 showed potent antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov Another study focused on coumarin-substituted pyrazole derivatives as potential agents against Staphylococcus aureus. mdpi.com Within this series, a compound with a trifluoromethyl substitution (19 ) showed good activity against Gram-positive strains with an MIC as low as 3.125 µg/mL. mdpi.com However, the antimicrobial potential of some pyrano[2,3-c]pyrazole-3-carboxylate derivatives was found to be limited due to poor solubility. researchgate.net

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 3 | Escherichia coli (Gram-negative) | 0.25 | nih.gov |

| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | nih.gov |

| Compound 2 | Aspergillus niger (Fungus) | 1.0 | nih.gov |

| Compound 19 | Gram-positive strains | 3.125 | mdpi.com |

Pharmacokinetic and Pharmacodynamic (ADME) Considerations in Drug Development

For any lead compound to become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazole scaffold has been the subject of such investigations to assess its drug-likeness. researchgate.net Computational tools and in vitro assays are often employed to predict the pharmacokinetic profiles of novel pyrazole derivatives. rjpn.orgresearchgate.net

In a study focused on developing HIV-1 replication inhibitors, a chemical library of pyrazole-based compounds was screened, leading to the identification of promising hits. rsc.orgens-paris-saclay.fr Subsequent ADME evaluation of an expanded series of these compounds led to the selection of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate due to its advantageous pharmacokinetic profile. rsc.orgens-paris-saclay.fr Similarly, ADME studies on pyranopyrazole derivatives designed as potential coronavirus inhibitors predicted favorable drug-like properties. mdpi.com These studies are critical for optimizing lead compounds, ensuring they have appropriate solubility, membrane permeability, metabolic stability, and low toxicity to advance through the drug development pipeline. researchgate.netresearchgate.net

Role as Lead Compounds and Therapeutic Agents

The chemical versatility and broad range of biological activities make pyrazole derivatives, including those based on the this compound structure, valuable lead compounds in drug discovery. researchgate.netnih.govmdpi.com A lead compound is a chemical starting point for the development of a new drug. The pyrazole ring system is considered a "privileged scaffold" because it can bind to multiple biological targets with high affinity. researchgate.net

Pyrazole derivatives have been successfully developed into clinically used drugs for various conditions, including inflammation, pain, cancer, and obesity. mdpi.com The ability to easily modify the pyrazole ring at different positions allows medicinal chemists to fine-tune the pharmacological properties of the molecules, enhancing their efficacy and selectivity while minimizing undesirable effects. researchgate.net For example, 3-aminopyrazoles and 5-aminopyrazoles are known for their anti-inflammatory, anticancer, and anti-infective properties. mdpi.com The successful identification of pyrazole derivatives as potent and selective inhibitors of targets like COX-2 and PfDHODH underscores their importance as lead structures. researchgate.netnih.govunito.it Continued exploration and chemical modification of the pyrazole scaffold are expected to yield novel therapeutic agents for a wide range of diseases. researchgate.netresearchgate.net

Agrochemical and Other Industrial Applications of Methyl 3 Cyano 1h Pyrazole 4 Carboxylate Derivatives

Fungicidal Activity

The pyrazole (B372694) moiety is a well-established pharmacophore in the design of modern fungicides. nih.gov The introduction of various substituents onto the pyrazole ring can significantly influence the fungicidal spectrum and efficacy of the resulting compounds. nih.gov Research has demonstrated that derivatives of methyl 3-cyano-1H-pyrazole-4-carboxylate are effective against a range of phytopathogenic fungi.

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and evaluated for their in vitro fungicidal activity against seven types of plant pathogenic fungi. nih.gov Many of these compounds exhibited moderate to excellent activity. Notably, the amide functional group is a common feature in fungicides that target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. nih.govresearchgate.net The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been identified as a particularly effective component in several commercial fungicides. nih.govresearchgate.net

In one study, compound 9m , N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrated superior fungicidal activity against all seven tested fungi when compared to the commercial fungicide boscalid. nih.gov Molecular docking studies suggest that the carbonyl oxygen atom of this compound can form hydrogen bonds with key amino acid residues (TYR58 and TRP173) of the succinate dehydrogenase enzyme. nih.govresearchgate.net

Another study focused on synthesizing a series of l-serine-derived pyrazole amides and waltherione alkaloid-derived pyrazole esters. acs.org The in vitro and in vivo fungicidal screening of these compounds revealed that compound II-5 had a significant inhibition rate against Physalospora piricola. acs.org Further investigation into its mechanism of action indicated that it may cause damage to the cell membranes and vacuoles of the fungus. acs.org

The fungicidal potential of pyrazole derivatives is further highlighted by the synthesis of compounds containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety. nih.govresearchgate.net These derivatives displayed considerable fungicidal activities, particularly against Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici. nih.govresearchgate.net At a concentration of 16.7 μg/mL, compounds 10d and 10e showed activities of 100% and 94.0% respectively against G. graminis var. tritici, comparable to the commercial fungicide pyraclostrobin. nih.govresearchgate.net

Table 1: Fungicidal Activity of Selected this compound Derivatives

| Compound ID | Target Fungi | Activity/Inhibition Rate | Reference |

| 9m | Pythium aphanidermatum, Rhizoctonia solani, and 5 other phytopathogenic fungi | Higher activity than boscalid | nih.gov |

| II-5 | Physalospora piricola | Good inhibition rate | acs.org |

| 10d | Gaeumannomyces graminis var. tritici | 100% inhibition at 16.7 μg/mL | nih.govresearchgate.net |

| 10e | Gaeumannomyces graminis var. tritici | 94.0% inhibition at 16.7 μg/mL | nih.govresearchgate.net |

| 26 | B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, F. graminearum | EC50 values of 2.432, 2.182, 1.787, 1.638, 6.986, and 6.043 μg/mL, respectively | nih.gov |

Larvicidal Activity

The development of effective larvicides is crucial for controlling vector-borne diseases. While specific studies focusing solely on the larvicidal activity of this compound derivatives are limited, the broader class of pyrazole-containing compounds has shown promise in this area. For instance, 2-pyrazoline (B94618) derivatives have been utilized as insecticidal agents. semanticscholar.org

Research into other heterocyclic compounds has demonstrated the potential for developing potent larvicides. For example, a series of 2-aryl-2,3-dihydroquinazolin-4-ones were synthesized and tested for their larvicidal activity against the malaria vector Anopheles arabiensis. nih.gov One of the most effective compounds, 3d , resulted in 93% larval mortality at a concentration of 4 µg/mL, an efficacy level not statistically different from the positive control, Temephos. nih.gov The study highlighted that the nature of the substituent on the aryl ring significantly influences the larvicidal activity. nih.gov While these are not direct derivatives of this compound, the principles of structure-activity relationships observed in these studies can inform the design of pyrazole-based larvicides.

Table 2: Larvicidal Activity of a Representative Heterocyclic Compound

| Compound ID | Target Species | Mortality Rate | Concentration | Reference |

| 3d | Anopheles arabiensis larvae | 93% | 4 µg/mL | nih.gov |

Herbicide Development

Pyrazole-containing compounds have played a significant role in the development of modern herbicides. nih.gov The pyrazole ring serves as a versatile scaffold for creating molecules that can effectively control a wide range of weed species. nih.gov The development of the pre-emergence herbicide pyroxasulfone (B108660) is a prime example of the successful application of pyrazole chemistry in weed management. nih.gov The journey to discovering pyroxasulfone involved replacing the benzene (B151609) ring of an earlier compound with a pyrazol-4-yl group, which led to stronger herbicidal activity against grasses and also conferred activity against certain broadleaf weeds. nih.gov

Derivatives of pyrazole have been investigated as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target in herbicide development. researchgate.net Inhibition of HPPD disrupts chlorophyll (B73375) biosynthesis, leading to the death of susceptible weeds. researchgate.net A study on pyrazole derivatives containing a benzoyl scaffold identified several compounds with potent inhibitory effects on Arabidopsis thaliana HPPD and significant herbicidal activities. researchgate.net

In an effort to enhance the potency of the herbicide quinclorac (B55369), twenty-five derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety were synthesized. nih.gov Among these, compound 10a (1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) and 8l (1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) demonstrated excellent inhibitory effects on barnyard grass in greenhouse experiments. nih.gov Field trials confirmed that compound 10a at a rate of 150 g/ha provided control of barnyard grass equivalent to 300 g/ha of quinclorac. nih.gov

Table 3: Herbicidal Activity of a Selected Pyrazole Derivative

| Compound ID | Target Weed | Efficacy | Reference |

| 10a | Barnyard grass (Echinochloa crus-galli) | 150 g/ha of 10a equivalent to 300 g/ha of quinclorac in field trials | nih.gov |

Intermediates in Complex Organic Synthesis

This compound and its close analogs are valuable building blocks in organic synthesis due to their polyfunctional nature. The presence of multiple reactive sites—the cyano group, the ester, and the pyrazole ring itself—allows for the construction of a wide variety of complex heterocyclic systems.

For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a related polyfunctionalized pyrazole, has been extensively used to synthesize fused pyrazole systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and pyrazolo[4,3-c]pyridines. mdpi.comekb.eg This precursor can be readily converted into other reactive intermediates. For example, its reaction with chloroacetyl chloride yields 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which can then be used to create hybrid molecules bearing both nicotinonitrile and pyrazole units. mdpi.com

The synthetic utility of these pyrazole derivatives is further demonstrated by the synthesis of various fused heterocyclic compounds. Ethyl 5-chloro-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been effectively used to generate polysubstituted pyrazole derivatives and fused heterocycles. researchgate.net The development of a high-yielding synthesis of 5-dichloromethyl-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which serves as a masked formyl group, has provided a facile route to 5-formyl pyrazoles. semanticscholar.org These aldehydes are key intermediates for generating nitrile imines, which can then undergo 1,3-dipolar cycloaddition reactions to form 2-pyrazoline rings, important structures in various bioactive molecules. semanticscholar.org

Table 4: Examples of Heterocyclic Systems Synthesized from Pyrazole Intermediates

| Starting Pyrazole Intermediate | Synthesized Heterocyclic System | Reference |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Pyrazolo[1,5-a]pyrimidines | mdpi.comekb.eg |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Pyrazolo[3,4-d]pyridazines | mdpi.com |

| Ethyl 5-chloro-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | Polysubstituted pyrazole derivatives | researchgate.net |

| 5-dichloromethyl-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | 3-Pyrazolyl-2-pyrazolines | semanticscholar.org |

Green Chemistry Approaches in the Synthesis of Methyl 3 Cyano 1h Pyrazole 4 Carboxylate

Atom Economy and Reaction Efficiency

A cornerstone of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. In the synthesis of pyrazole (B372694) derivatives, multicomponent reactions (MCRs) have emerged as a powerful tool for achieving high atom economy. These reactions, where multiple starting materials react in a single step to form a complex product, minimize the formation of byproducts and streamline the synthetic process.

One-pot synthesis strategies are particularly noteworthy for their efficiency. For instance, the synthesis of pyrazole-4-carboxylic acid ethyl esters has been achieved through a three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate. This approach, often facilitated by recyclable catalysts, demonstrates a green process with good to excellent yields. sid.ir The development of one-pot methods for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which combine Claisen condensation, Knorr reaction, and hydrolysis in a single sequence, further illustrates the potential for high reaction efficiency. organic-chemistry.org Such methodologies are cost-effective, operationally simple, and suitable for industrial applications. organic-chemistry.org

Table 1: Comparison of Reaction Efficiencies in Pyrazole Synthesis

| Reaction Type | Number of Steps | Atom Economy | Yield (%) | Reference |

| Traditional Linear Synthesis | Multiple | Lower | Variable | |

| One-Pot Multicomponent Reaction | One | Higher | 75-92 | sid.ir |

This table provides a generalized comparison based on reported data for related pyrazole syntheses.

Solvent Selection and Environmentally Benign Media (e.g., Water)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of pyrazoles have often utilized volatile and toxic organic solvents like ethanol, toluene, and acetonitrile. tandfonline.com Green chemistry encourages the use of environmentally benign alternatives, with water being a prime candidate due to its non-toxic, non-flammable, and readily available nature.

Recent research has demonstrated the feasibility of synthesizing pyrazole derivatives in aqueous media. One-pot, multicomponent reactions for the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles have been successfully conducted in water, offering mild reaction conditions and a simple work-up procedure. researchgate.net The use of water as a solvent not only reduces the environmental footprint but can also in some cases enhance reaction rates and selectivity. Furthermore, solvent-free conditions, often coupled with techniques like grinding, represent another significant advancement in green pyrazole synthesis, completely eliminating the need for a reaction medium. tandfonline.com

Catalyst-Free Methodologies

The elimination of catalysts, particularly those based on heavy metals, is a key goal in green synthesis to avoid contamination of the final product and reduce environmental harm. While many pyrazole syntheses employ catalysts to achieve high yields and selectivity, a growing number of catalyst-free methods are being developed.

Sustainable Synthetic Routes for Pyrazole Carboxylates

The development of sustainable synthetic routes for pyrazole carboxylates, including Methyl 3-cyano-1H-pyrazole-4-carboxylate, involves a holistic approach that integrates the principles of atom economy, benign solvent use, and catalyst-free conditions. One-pot, multicomponent reactions are at the forefront of this effort, offering an efficient and environmentally friendly pathway to these valuable compounds. sid.irresearchgate.netbiointerfaceresearch.comrsc.org

A notable example is the one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives using a magnetic ionic liquid as a recyclable catalyst. sid.ir This method not only provides high yields but also allows for easy separation and reuse of the catalyst, minimizing waste. sid.ir Similarly, the synthesis of highly functionalized pyrazoles has been achieved in good yields via a one-pot, three-component reaction at room temperature under solvent-free conditions, using an environmentally friendly organic ionic salt. tandfonline.com

The synthesis of aminocyanopyrazoles through a multicomponent reaction of malononitrile, orthoesters, and hydrazine (B178648) derivatives under acidic catalysis is another example of an efficient and convenient protocol. tandfonline.comtandfonline.com These sustainable approaches, characterized by mild reaction conditions, simple work-up procedures, and often the use of water as a solvent, are paving the way for the large-scale, environmentally responsible production of pyrazole carboxylates.

Table 2: Key Starting Materials in Sustainable Pyrazole Carboxylate Synthesis

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type | Reference |

| Phenylhydrazine | Benzaldehyde | Ethyl acetoacetate | Pyrazole-4-carboxylic acid ethyl ester | sid.ir |

| Isocyanides | Dialkyl acetylenedicarboxylates | 1,2-Dibenzoylhydrazines | Dihydro-1H-pyrazole-dicarboxylate | tandfonline.com |

| Malononitrile | Orthoester | Hydrazine derivative | Aminocyanopyrazole | tandfonline.comtandfonline.com |

This table showcases examples of starting materials used in multicomponent reactions to produce various pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for Methyl 3-cyano-1H-pyrazole-4-carboxylate?

Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or acrylate derivatives. For example:

- Step 1: React ethyl acetoacetate with a cyano-substituted hydrazine derivative to form a pyrazole ring via cyclization.

- Step 2: Introduce the methyl ester group via esterification using methanol and a catalytic acid (e.g., H₂SO₄) .

- Step 3: Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. A common side reaction is the formation of regioisomers, which can be minimized by controlling stoichiometry and reaction time .

Key Reagents and Conditions:

| Reagent | Role | Conditions |

|---|---|---|

| Ethyl acetoacetate | β-keto ester precursor | Reflux in ethanol |

| Hydrazine hydrate | Cyclization agent | 80–100°C, 6–8 hours |

| Methanol/H₂SO₄ | Esterification | Room temperature, 12 hours |

Q. How is this compound characterized spectroscopically?

Answer: Standard characterization methods include:

- NMR:

- IR: Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ consistent with the molecular formula C₆H₅N₃O₂ .

For crystallographic validation, SHELXL is used for refinement, and Mercury CSD aids in visualizing packing patterns and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological activity of this compound?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Docking: Models interactions with biological targets (e.g., enzymes). The pyrazole ring’s nitrogen atoms form hydrogen bonds with active-site residues, suggesting potential kinase inhibition .

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~1.5 indicates moderate lipophilicity) .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for pyrazole derivatives?

Answer:

- Crystallographic Ambiguities: Use SHELXD for phase refinement and Mercury CSD ’s packing similarity analysis to distinguish between isostructural and polymorphic forms. For example, torsional angles of the ester group can differentiate conformers .

- Spectral Overlaps: Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For cyano groups, ¹³C NMR is more reliable than IR due to potential interference from moisture .

Case Study: In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, X-ray diffraction confirmed the planar pyrazole ring, while DFT optimized geometry matched experimental bond lengths within 0.02 Å .

Q. How does substituent positioning (e.g., cyano vs. carboxylate) influence the compound’s physicochemical properties?

Answer: Substituent effects are critical for tuning properties:

Q. What are the challenges in synthesizing fused pyrazole heterocycles from this compound?

Answer:

- Regioselectivity: The cyano group directs electrophilic substitution to the C-5 position, but competing pathways may yield byproducts (e.g., pyrazolo[3,4-c]pyrazoles). Use high-throughput screening to identify optimal catalysts (e.g., iodine for azide-alkyne cycloadditions) .

- Reaction Scalability: Continuous flow reactors improve yield for multi-step syntheses by maintaining precise temperature control and reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.